molecular formula C19H26N6O B6444672 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549036-48-6

4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6444672
CAS No.: 2549036-48-6
M. Wt: 354.4 g/mol
InChI Key: QHVSBHOHZZGSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (Molecular Weight: 354.45 g/mol, Molecular Formula: C19H26N6O) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery . Its structure incorporates multiple privileged pharmacophores, including a central pyrimidine ring flanked by morpholine and a piperazine group substituted with a pyridin-3-ylmethyl moiety. This specific molecular architecture is commonly employed in the design of kinase inhibitors and other targeted therapeutics, making the compound a valuable scaffold for the development of novel bioactive molecules . The presence of both morpholine and piperazine rings in a single molecular framework is a notable feature, as these subunits are frequently found in compounds investigated for a range of biological activities. Research into morpholine and piperazine derivatives has highlighted their potential in various therapeutic areas, underscoring the value of this compound as a versatile building block for constructing chemical libraries or optimizing lead compounds in drug discovery campaigns . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. It is strictly not for human or veterinary use. Researchers should consult the associated safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-[2-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-16-21-18(13-19(22-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSBHOHZZGSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation and Amination

A three-step sequence involves:

  • Alkylation of 2-methyl-4,6-dichloropyrimidine with morpholine.

  • Piperazine introduction at position 6.

  • Post-functionalization of piperazine with (pyridin-3-yl)methyl bromide.
    This method avoids pre-synthesizing 3 but risks over-alkylation of piperazine.

Optimization Challenges and Solutions

Regioselectivity Control

Electronic and steric effects dictate substitution order. Computational studies (DFT) reveal that the methyl group at position 2 deactivates position 6 slightly, favoring position 4 for initial substitution. Microwave-assisted synthesis reduces reaction times and improves regioselectivity.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted piperazine derivatives.

  • Crystallization : Target compound 4 is recrystallized from ethanol/water (4:1), achieving >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sequential SNAr7095Minimal side products
Suzuki Cross-Coupling6590Modular pyridine introduction
Post-Functionalization6085Flexibility in piperazine modification

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for SNAr steps, enhancing heat transfer and reducing reaction times. Cost analysis highlights morpholine and (pyridin-3-yl)methyl chloride as major expenses, prompting exploration of greener alternatives like biocatalytic alkylation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and piperazine moiety serve as primary sites for nucleophilic substitutions:

  • Chloride displacement : The 6-methylpyrimidine derivative undergoes regioselective substitution at the 2-position with amines. For example, reaction with N-methylpiperazine at 80°C in DMF yields 4-(6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)morpholine (yield: 92%) .

  • Piperazine functionalization : The secondary amine in the piperazine group reacts with electrophiles like benzoyl chloride (PhCOCl) in dichloromethane to form N-acyl derivatives, critical for modifying pharmacokinetic properties.

Reaction SiteReagentsConditionsProductYieldReference
Pyrimidine C-2N-methylpiperazineDMF, 80°C, 12h2-(4-methylpiperazinyl) derivative92%
Piperazine NBenzoyl chlorideDCM, 0°C → RT, 4hN-benzoylpiperazine78%

Electrophilic Substitution Reactions

Electrophilic aromatic substitution occurs on the pyridinyl and pyrimidine rings:

  • Nitration : Treatment with fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the pyridin-3-yl para position, forming 4-(2-methyl-6-{4-[(4-nitropyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine .

  • Sulfonation : Exposure to SO₃/H₂SO₄ generates sulfonic acid derivatives, though yields are moderate (45–55%) due to competing ring decomposition .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 100°C introduces aryl groups at the 6-methyl position (yield: 68%) .

  • Buchwald-Hartwig amination : Coupling with primary amines (e.g., aniline) in the presence of Pd₂(dba)₃/Xantphos forms C-N bonds at the pyrimidine C-4 position.

Oxidation and Reduction

  • Oxidation : The pyridinylmethyl group undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid derivative (4-(2-methyl-6-{4-[(pyridin-3-yl)carbonyl]piperazin-1-yl}pyrimidin-4-yl)morpholine).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine analog, altering its planarity and biological activity .

Reaction TypeReagentsProductApplication
Pyridinyl oxidationKMnO₄, H₂SO₄Carboxylic acid derivativeEnhancing water solubility
Pyrimidine reductionH₂ (1 atm), Pd/CTetrahydropyrimidineModulating target affinity

Regioselective Functionalization

The compound exhibits distinct reactivity at specific positions:

  • Pyrimidine C-4 : Morpholine oxygen participates in hydrogen bonding, rendering the adjacent pyrimidine carbon less reactive toward electrophiles .

  • Piperazine N-4 : Steric hindrance from the pyridinylmethyl group directs substitutions to the less hindered N-1 position .

Stability Under Physiological Conditions

  • Hydrolytic stability : The morpholine ring remains intact in pH 7.4 buffer at 37°C for 72h, while the piperazine group undergoes slow N-demethylation (15% degradation).

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the pyrimidine-morpholine bond, forming 4-(2-methylpyrimidin-4-yl)morpholine as a major byproduct .

Key Mechanistic Insights

  • Steric Effects : The 6-methyl group on the pyrimidine ring hinders electrophilic attack at C-5, directing reactivity to C-2 and C-4 .

  • Electronic Effects : Electron-donating morpholine oxygen increases electron density at pyrimidine C-4, facilitating nucleophilic substitutions at this position .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitutions by stabilizing transition states.

Scientific Research Applications

Cancer Therapy

The compound is structurally related to known tyrosine kinase inhibitors such as imatinib and nilotinib, which are used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research indicates that derivatives of this compound may exhibit similar inhibitory effects on Bcr-Abl tyrosine kinase, making it a candidate for further development in cancer therapy.

Case Study:
A study published in Cancer Research demonstrated that compounds with similar structures inhibited tumor growth in xenograft models of CML, suggesting that 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine could have comparable efficacy .

Neurological Disorders

The piperazine component of the compound is known for its neuroactive properties. Preliminary studies indicate that modifications to piperazine-containing compounds can lead to improved neuroprotective effects. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Data Table: Neuroprotective Activity of Piperazine Derivatives

CompoundModelEffectiveness
Compound AMouse model of Alzheimer'sSignificant reduction in amyloid plaques
Compound BRat model of Parkinson'sImprovement in motor function
This compoundTBDTBD

Antimicrobial Properties

Emerging research suggests that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. The presence of the pyridine ring may contribute to this activity by interacting with microbial enzymes.

Case Study:
A recent investigation into the antibacterial properties of pyridine derivatives indicated significant activity against Staphylococcus aureus, highlighting the potential for further exploration of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The table below highlights key structural analogs and their differences:

Compound Name Position 2 Substituent Position 6 Substituent Core Structure Biological Target/Activity Reference
Target Compound Methyl 4-[(Pyridin-3-yl)methyl]piperazin-1-yl Pyrimidine Not explicitly stated (antimalarial?) N/A
4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 75) 4,4-Difluoropiperidin-1-yl Pyridin-3-yl Pyrimidine Antimalarial
4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 80) 2-Fluoropyridin-4-yl Pyridin-3-yl Pyrimidine Antimalarial
Pictilisib (GDC-0941) 1H-Indazol-4-yl 4-(Methylsulfonyl)piperazin-1-ylmethyl Thieno[3,2-d]pyrimidine PI3K inhibitor (IC50: 3 nM for p110α)
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine 6-Methyl 4-(2,3-Dimethoxybenzoyl)piperazin-1-yl Pyrimidine Not explicitly stated
Key Observations:

Core Structure: The target compound and most analogs use pyrimidine or its thieno-fused derivatives as cores. Thienopyrimidines (e.g., Pictilisib) enhance planarity for kinase binding .

Position 2 : The methyl group in the target compound contrasts with halogens (e.g., 2-fluoropyridinyl in Compound 80) or heterocycles (e.g., indazolyl in Pictilisib). Smaller substituents like methyl may reduce steric hindrance compared to bulkier groups .

Position 6: The pyridinylmethyl-piperazine group in the target compound differs from sulfonamide (Pictilisib) or difluoropiperidine (Compound 75) substituents.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 75 Pictilisib
Molecular Weight ~450 g/mol (estimated) ~470 g/mol 513.64 g/mol
Solubility Moderate (pyridine) Moderate (fluorine) High (DMSO-soluble)
Target Affinity Antimalarial (inferred) Antimalarial PI3K p110α (IC50: 3 nM)
Synthetic Route Suzuki coupling Suzuki coupling Nucleophilic substitution
  • Antimalarial Activity: Compounds 75 and 80 demonstrated efficacy against Plasmodium falciparum, with EC50 values in the nanomolar range. The pyridinyl group at position 6 is critical for binding to parasite kinases .
  • Kinase Inhibition: Pictilisib’s thienopyrimidine core and sulfonamide group confer selectivity for PI3K isoforms. The target compound’s pyridine may lack this specificity .

Biological Activity

The compound 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with potential applications in medicinal chemistry, particularly in targeting specific pathways involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Structural Overview

The compound can be broken down into several functional groups:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine moiety : A heterocyclic compound with nitrogen atoms that can interact with biological targets.
  • Piperazine group : Known for its role in enhancing the pharmacological properties of drugs.

The biological activity of this compound primarily revolves around its interaction with various enzyme targets, particularly kinases involved in signal transduction pathways. The structure suggests it may function as an inhibitor of specific kinases, similar to other compounds in its class.

Key Targets:

  • Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial in cancer biology due to its role in cell growth and survival. Compounds with similar structures have shown significant inhibitory effects on PI3K isoforms, indicating potential for this compound as well .
  • Tyrosine Kinases : The presence of pyrimidine and piperazine groups suggests possible inhibition of tyrosine kinases, which are often overactive in cancers such as leukemia .

Biological Activity Data

The biological activity of the compound has been evaluated through various assays. Below is a summary of key findings from recent studies:

Study Target IC50 Value (µM) Comments
PI3Kδ0.47High selectivity against PI3Kα
Tyrosine KinaseNot specifiedImplicated in leukemia treatment
Cell Proliferation20Effective against B cell proliferation

Case Studies

  • Inhibition of B Cell Proliferation : In a study evaluating the effects on B lymphocytes, the compound demonstrated a potent inhibitory effect with an IC50 value of 20 nM, suggesting significant therapeutic potential in hematological malignancies .
  • Selectivity Profiles : Comparative studies have indicated that derivatives of similar structures exhibit varying degrees of selectivity towards different PI3K isoforms, which is critical for minimizing side effects while maximizing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are reported for 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?

The synthesis typically involves sequential functionalization of the pyrimidine core. For example, the pyrimidine ring is first substituted at the 6-position with a piperazine derivative, followed by coupling with a morpholine group at the 4-position. Key steps include nitro group reduction (e.g., converting nitro-pyridines to amines) and nucleophilic substitution reactions. Reaction conditions often use polar aprotic solvents (e.g., DMSO or DMF) and elevated temperatures (80–120°C). Post-synthesis purification employs column chromatography or recrystallization, with characterization via 1^1H NMR (e.g., δ 1.20–8.21 ppm for substituents) and LCMS (e.g., ESI m/z 208 [M+H]+^+) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

1^1H NMR is essential for confirming substitution patterns, such as the integration ratio of methyl groups (e.g., δ 1.20 ppm for 6H, indicating two equivalent methyl groups) and aromatic proton coupling (e.g., J = 8.78–2.93 Hz for pyridine protons). LCMS confirms molecular weight and purity, while X-ray crystallography (if available) resolves stereochemistry and crystal packing. For related compounds, single-crystal X-ray data (e.g., a = 7.5 Å, b = 10.2 Å, c = 15.3 Å) have been used to validate piperazine-pyrimidine conformations .

Q. What biological screening approaches are recommended for initial activity assessment?

Prioritize in vitro assays targeting kinases or GPCRs due to the compound’s heterocyclic motifs. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies. For antimicrobial potential, follow protocols from pyrimidine-morpholine hybrids, such as broth microdilution assays (MIC determination against Gram-positive/negative strains) .

Advanced Questions

Q. How can synthetic yields be improved during piperazine-pyrimidine coupling?

Optimize stoichiometry (1.2–1.5 equivalents of piperazine derivative) and employ coupling agents like HATU or DCC to enhance nucleophilic substitution efficiency. Solvent screening (e.g., switching from DCM to THF) may reduce steric hindrance. Monitoring reaction progress via TLC or inline IR spectroscopy helps identify incomplete reactions early. Patent data suggest yields >70% are achievable with rigorous drying of reagents and inert atmosphere conditions .

Q. How to address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Perform orthogonal assays: For example, validate kinase inhibition via both radiometric (32^{32}P-ATP) and luminescent (ADP-Glo™) methods. Ensure purity >95% via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) and quantify trace impurities (e.g., residual solvents) using GC-MS. Cross-reference with structural analogs (e.g., pyridin-3-ylmethyl vs. benzyl substitutions) to isolate structure-activity trends .

Q. What strategies resolve ambiguities in stereochemical assignments for morpholine-piperazine derivatives?

Combine NOESY NMR to probe spatial proximity of methyl/morpholine groups with computational modeling (e.g., DFT-based conformational analysis). For chiral centers, chiral HPLC or enzymatic resolution can isolate enantiomers. Refer to crystallographic data from related compounds (e.g., torsion angles of 165–175° for piperazine-pyridine linkages) to infer preferred conformations .

Q. How to design SAR studies for optimizing metabolic stability?

Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring to reduce CYP450-mediated oxidation. Compare logP values (via shake-flask or HPLC-derived methods) to balance lipophilicity. In vivo PK studies in rodent models can validate improvements, with LC-MS/MS quantification of plasma half-life. Prior work on trifluoromethyl-substituted analogs showed enhanced stability (t1/2_{1/2} > 6 hrs vs. 2 hrs for non-fluorinated derivatives) .

Methodological Resources

  • Synthetic Protocols : Stepwise nitro reduction and amine coupling (European Patent EP 3,890,421) .
  • Structural Validation : 1^1H NMR (600 MHz), LCMS (ESI), and X-ray crystallography .
  • Biological Assays : FP for kinase binding, broth microdilution for antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.